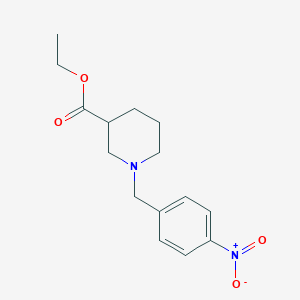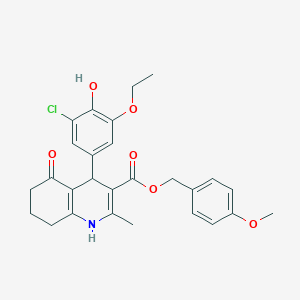![molecular formula C26H32N2O4 B5197415 3,3'-[1,4-phenylenebis(oxy)]bis{1-[methyl(phenyl)amino]-2-propanol}](/img/structure/B5197415.png)
3,3'-[1,4-phenylenebis(oxy)]bis{1-[methyl(phenyl)amino]-2-propanol}
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
‘3,3’-[1,4-phenylenebis(oxy)]bis{1-[methyl(phenyl)amino]-2-propanol}' is a chemical compound that has gained significant attention in scientific research. This compound is also known as Bis-MPA and is a member of the bis-aminoalcohol family. Bis-MPA is a chiral molecule that has two stereocenters, and its synthesis method involves the use of a chiral auxiliary.
Wirkmechanismus
Bis-MPA works as a chiral auxiliary by forming a complex with the substrate molecule. This complex then undergoes a chemical reaction, leading to the formation of a chiral product. The chiral auxiliary is then removed, leaving behind the desired enantiomerically pure product.
Biochemical and Physiological Effects:
Bis-MPA has been shown to have various biochemical and physiological effects. Studies have shown that Bis-MPA can inhibit the growth of cancer cells and has potential applications in cancer therapy. Bis-MPA has also been shown to have antiviral properties and can inhibit the replication of certain viruses.
Vorteile Und Einschränkungen Für Laborexperimente
Bis-MPA has several advantages in laboratory experiments. It is a highly efficient chiral auxiliary that can be used in a wide range of catalytic reactions. However, the use of Bis-MPA can also have limitations, such as its high cost and the need for specialized equipment and expertise.
Zukünftige Richtungen
There are several future directions for the research on Bis-MPA. One potential application is in the development of new drugs for cancer therapy. Bis-MPA can also be used in the synthesis of new chiral compounds for various applications. Further research is needed to explore the full potential of Bis-MPA in various scientific fields.
In conclusion, Bis-MPA is a versatile compound that has significant applications in scientific research. Its chiral nature and efficient catalytic properties make it an important tool in asymmetric synthesis. Further research is needed to explore its full potential in various scientific fields.
Synthesemethoden
The synthesis of Bis-MPA involves the reaction of 1,4-dibromobenzene with (R)-1-(methylamino)-2-propanol in the presence of a chiral auxiliary. The reaction proceeds through a palladium-catalyzed cross-coupling reaction, followed by a reductive amination. The chiral auxiliary is then removed to obtain the final product, Bis-MPA.
Wissenschaftliche Forschungsanwendungen
Bis-MPA has been extensively studied for its potential applications in various scientific fields. One of the most significant applications of Bis-MPA is in the field of asymmetric synthesis. Bis-MPA is a versatile chiral ligand that can be used in various catalytic reactions to obtain enantiomerically pure compounds.
Eigenschaften
IUPAC Name |
1-[4-[2-hydroxy-3-(N-methylanilino)propoxy]phenoxy]-3-(N-methylanilino)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N2O4/c1-27(21-9-5-3-6-10-21)17-23(29)19-31-25-13-15-26(16-14-25)32-20-24(30)18-28(2)22-11-7-4-8-12-22/h3-16,23-24,29-30H,17-20H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVPLOYFYOOGJGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(COC1=CC=C(C=C1)OCC(CN(C)C2=CC=CC=C2)O)O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-ethyl-2-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio}-N-phenylacetamide](/img/structure/B5197341.png)
![2,2'-[1,2-ethanediylbis(thio)]bis[N-(1-phenylethyl)acetamide]](/img/structure/B5197347.png)
![2-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]imidazo[1,2-a]pyridine](/img/structure/B5197353.png)
![6-benzylidene-3-(4-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B5197359.png)
![(3R*,4R*)-1-[(4-methyl-1H-imidazol-5-yl)methyl]-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5197371.png)
![N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-4,6-dimethyl-2-pyrimidinamine](/img/structure/B5197385.png)

![3-chloro-N-{5-[(3-phenyl-2-propen-1-yl)thio]-1,3,4-thiadiazol-2-yl}-1-benzothiophene-2-carboxamide](/img/structure/B5197407.png)

![methyl [1-(4-bromophenyl)-2,2,2-trichloroethyl]carbamate](/img/structure/B5197411.png)
![5-[4-(diethylamino)benzylidene]-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5197414.png)

![2-[4-(3-{[1-(1-adamantyl)ethyl]amino}-4-nitrophenyl)-1-piperazinyl]ethanol](/img/structure/B5197434.png)
![N-[2-(4-isopropylphenoxy)-1-methylethyl]-1-adamantanecarboxamide](/img/structure/B5197445.png)